4-[4-(hydroxymethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile
CAS No.: 1443981-26-7
Cat. No.: VC4482438
Molecular Formula: C12H11N3O
Molecular Weight: 213.24
* For research use only. Not for human or veterinary use.
![4-[4-(hydroxymethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile - 1443981-26-7](/images/structure/VC4482438.png)
Specification
CAS No. | 1443981-26-7 |
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Molecular Formula | C12H11N3O |
Molecular Weight | 213.24 |
IUPAC Name | 4-[4-(hydroxymethyl)-1-methylpyrazol-3-yl]benzonitrile |
Standard InChI | InChI=1S/C12H11N3O/c1-15-7-11(8-16)12(14-15)10-4-2-9(6-13)3-5-10/h2-5,7,16H,8H2,1H3 |
Standard InChI Key | HTFIXRFWCOYRJM-UHFFFAOYSA-N |
SMILES | CN1C=C(C(=N1)C2=CC=C(C=C2)C#N)CO |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
The compound is systematically named 4-[4-(hydroxymethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile (IUPAC) and is recognized by the CAS Registry Number 1443981-26-7 . Alternative designations include THC98126 and EN300-128864, as cataloged in PubChem .
Molecular Formula and Weight
The molecular formula is C₁₂H₁₁N₃O, with a calculated molecular weight of 213.23 g/mol . The structure comprises a benzonitrile group (C₆H₄CN) bonded to a 1-methylpyrazole ring substituted with a hydroxymethyl (-CH₂OH) moiety at the 4-position .
Spectroscopic and Computational Data
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3D Conformer: PubChem provides an interactive model highlighting the planar pyrazole ring and the spatial orientation of the hydroxymethyl group .
Synthesis and Manufacturing Processes
Key Synthetic Routes
The compound is synthesized via Suzuki-Miyaura cross-coupling, a palladium-catalyzed reaction between boronic acids and aryl halides. A representative protocol from patent literature involves:
Process Optimization
Recent advancements replace traditional solvents (THF-water) with acetonitrile-water biphasic systems, simplifying isolation by leveraging phase separation . Additionally, activated carbon treatment during purification reduces palladium residues to <10 ppm, critical for pharmaceutical intermediates .
Applications in Pharmaceutical Chemistry
Role as a Synthetic Intermediate
The compound serves as a precursor to 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile, a key intermediate in androgen receptor modulators . For example, IL238044A describes its use in synthesizing (S)-3-acetyl-N-(1-(3-(3-chloro-4-cyanophenyl)-1H-pyrazol-1-yl)propan-2-yl)-1H-pyrazole-5-carboxamide, a candidate for metabolic disorder therapeutics .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, ethanol) but poorly soluble in water .
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Stability: Susceptible to hydrolysis under strongly acidic or basic conditions due to the nitrile and hydroxymethyl groups .
Spectral Profiles
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NMR (¹H): Peaks at δ 7.64–7.72 ppm (aromatic protons), δ 5.14–5.23 ppm (hydroxymethyl -CH₂OH), and δ 3.58 ppm (N-methyl group) .
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Mass Spectrometry: ESI-MS shows a dominant [M+H]⁺ ion at m/z 214.1 .
Future Directions and Research Gaps
unexplored Therapeutic Applications
Given the success of pyrazole derivatives in kinase inhibition, further studies could explore this compound’s potential in cancer therapy or inflammatory diseases .
Green Chemistry Innovations
Developing biocatalytic routes or flow chemistry protocols could reduce reliance on palladium catalysts and improve sustainability .
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